

2-Chloro-N,N-dimethylpropanamide reactivity and stability

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Compound of Interest

Compound Name: 2-Chloro-N,N-dimethylpropanamide

Cat. No.: B171808

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An In-depth Technical Guide to the Reactivity and Stability of **2-Chloro-N,N-dimethylpropanamide**

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Introduction

2-Chloro-N,N-dimethylpropanamide, with the CAS number 10397-68-9, is a halogenated amide of significant interest in synthetic organic chemistry.[1][2] It serves as a valuable building block, particularly within the pharmaceutical industry as an intermediate for more complex molecules.[1] Its chemical behavior is dictated by two primary functional groups: a reactive secondary alkyl chloride and a stable N,N-disubstituted amide. This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ ClNO	[1][2][3][4]
Molecular Weight	135.59 g/mol	[1][3][4]
CAS Number	10397-68-9	[1][2][3][4]
Boiling Point	71 °C @ 2 Torr	[1]
Density	~1.065 g/cm ³ (Predicted)	[1]
Appearance	Not explicitly stated, but related compounds are solids or liquids.	
Synonyms	N,N-Dimethyl- α -chloropropionamide, 2-Chloro-N,N-dimethylpropionamide	[1][2]

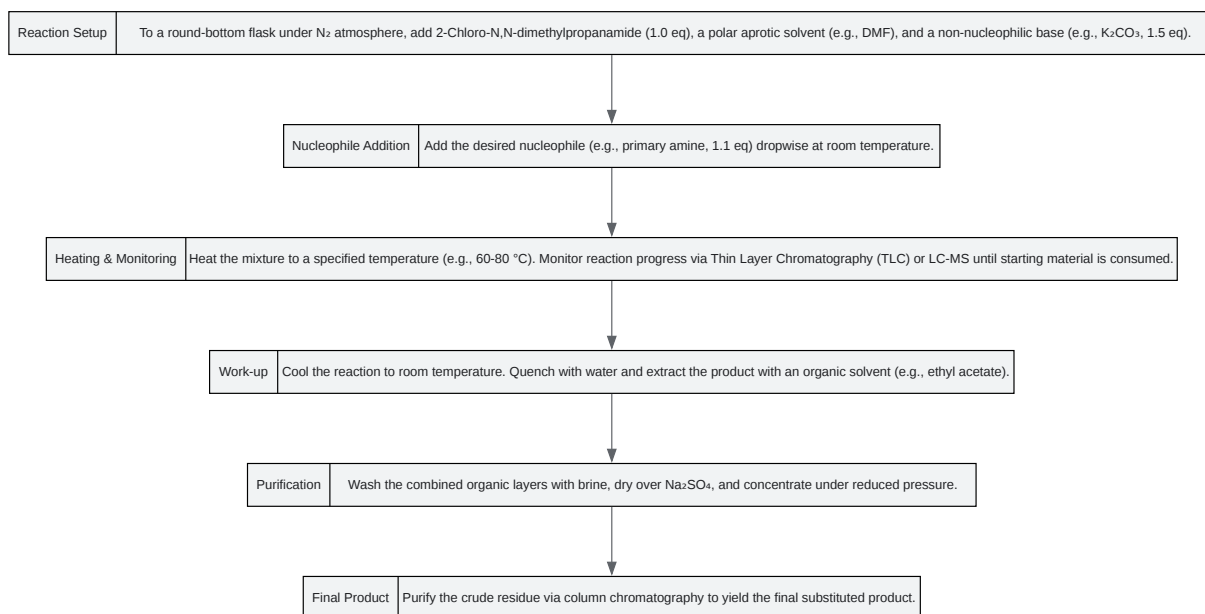
Part 1: Chemical Reactivity Profile

The reactivity of **2-Chloro-N,N-dimethylpropanamide** is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. This C-Cl bond is polarized, making the carbon atom susceptible to attack by nucleophiles.

Nucleophilic Substitution: The Primary Reactive Pathway

The principal reaction mechanism for this compound is the bimolecular nucleophilic substitution (S_N2) reaction.[5][6] In this pathway, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group.

The general S_N2 mechanism is a single-step process where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.[6]



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Caption: Experimental workflow for a typical S_N2 reaction.

Self-Validation: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot and the appearance of a new product spot confirms the reaction is proceeding. The final product's identity should be confirmed by analytical methods like NMR and Mass Spectrometry.

Protocol 2: Assessment of Thermal Stability (Conceptual Workflow)

- Sample Preparation: Accurately weigh 5-10 mg of **2-Chloro-N,N-dimethylpropanamide** into a TGA crucible.
- TGA Analysis: Place the crucible in the TGA instrument. Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
- Data Interpretation: The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition.
- DSC Analysis (Optional): Run a parallel experiment using DSC to identify the temperatures of melting and decomposition, and to determine if the decomposition is exothermic or endothermic.

Part 4: Hazard and Safety Summary

Based on available safety data, **2-Chloro-N,N-dimethylpropanamide** and related compounds present several hazards.

- Acute Toxicity: Harmful if swallowed. [1][4]* Irritation: Causes skin irritation and serious eye irritation. [4][7] May cause respiratory irritation. [7]* Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [9][10] * Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator. [9][10] Always consult the most current Safety Data Sheet (SDS) before handling this chemical. [9][7][8][10]

References

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